
比瓦利鲁定
描述
Bivalirudin is a medication used together with aspirin to decrease the clotting ability of the blood and to help prevent harmful clots from forming in the blood vessels . It is used in patients who are having certain heart and blood vessel procedures, such as coronary angioplasty . This medicine is available only with your doctor’s prescription .
Synthesis Analysis
Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin . Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . It is administered intravenously .Molecular Structure Analysis
Bivalirudin is a small molecule with a molecular formula of C98H138N24O33 . It has an average mass of 2180.285 Da and a monoisotopic mass of 2178.985813062 Da .Chemical Reactions Analysis
Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .Physical And Chemical Properties Analysis
Bivalirudin is a synthetic polypeptide that directly inhibits thrombin by binding simultaneously to its active catalytic site and its substrate recognition site . After intravenous administration, peak plasma concentrations occur in 2 minutes . In patients given a 1.0-mg/kg bolus followed by a 2.5-mg/kg per hour infusion, a median activated clotting time of 346 seconds is achieved with little interpatient or intrapatient variability .科学研究应用
Percutaneous Coronary Intervention (PCI)
Bivalirudin is commonly used in patients undergoing PCI, a procedure used to open blocked coronary arteries. It serves as an anticoagulant that prevents clot formation during the intervention .
Acute Coronary Syndromes
In cases of unstable angina or non-ST segment elevation, Bivalirudin is indicated for patients at moderate to high risk where PCI is planned, helping manage the risk of thrombotic events .
Anticoagulation in Cardiovascular Procedures
Bivalirudin offers an alternative to heparin for anticoagulation in various cardiovascular procedures, reducing the risk of bleeding and other complications associated with heparin .
Reduction of Ischemia-Reperfusion Injury (IRI)
Studies have explored the use of Bivalirudin in reducing IRI in patients with ST-Elevation Myocardial Infarction (STEMI), potentially improving patient outcomes .
Renal Impairment Adjustments
Bivalirudin dosage can be adjusted for patients with renal impairments, including those on dialysis, to ensure safe and effective anticoagulation .
Direct Thrombin Inhibition
As a direct thrombin inhibitor, Bivalirudin provides a mechanism of anticoagulation that is independent of antithrombin III and can be beneficial in patients where heparin is contraindicated .
作用机制
Target of Action
Bivalirudin is a direct thrombin inhibitor . Thrombin is a serine proteinase that plays a central role in the thrombotic process . Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin .
Mode of Action
Bivalirudin’s mode of action involves reversible inhibition of thrombin. Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .
Biochemical Pathways
Bivalirudin affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, bivalirudin prevents the conversion of fibrinogen to fibrin, a key step in clot formation . This action disrupts the coagulation cascade, reducing the risk of clot formation and subsequent thrombotic events.
Pharmacokinetics
Following intravenous administration, bivalirudin exhibits linear pharmacokinetics. The mean steady-state concentration is 12.3 ± 1.7 μg/mL after administration of an intravenous bolus of 1 mg/kg followed by a 2.5 mg/kg/hr intravenous infusion given over 4 hours . Bivalirudin is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . Its elimination half-life is approximately 25 minutes in patients with normal renal function .
Result of Action
The molecular and cellular effects of bivalirudin’s action include the prevention of thrombin-induced platelet aggregation and the inhibition of collagen-induced platelet procoagulant activity . These effects contribute to the drug’s anticoagulant properties, reducing the risk of thrombotic events in patients undergoing procedures such as percutaneous coronary intervention .
Action Environment
Environmental factors, particularly renal function, can influence the action, efficacy, and stability of bivalirudin. Patients with moderate or severe renal dysfunctions are exposed to drug accumulation and subsequent bleeding, the major adverse effect reported . Therefore, dose adjustments may be necessary in these patients to ensure safe and effective use of bivalirudin .
未来方向
The physiological basis of thrombosis and hemostasis has important implications for treatment strategies in acute coronary syndromes, and for outcomes of percutaneous coronary interventions (PCI) . With this increased understanding, the limitations of heparin and the advantages of the direct thrombin inhibitor bivalirudin become apparent .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOABEOLEUMC-GEJPAHFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H138N24O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155847 | |
| Record name | Bivalirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2180.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibits the action of thrombin by binding both to its catalytic site and to its anion-binding exosite. Thrombin is a serine proteinase that plays a central role in the thrombotic process, acting to cleave fibrinogen into fibrin monomers and to activate Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework which stabilizes the thrombus; thrombin also activates Factors V and VIII, promoting further thrombin generation, and activates platelets, stimulating aggregation and granule release. | |
| Record name | Bivalirudin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bivalirudin | |
CAS RN |
128270-60-0 | |
| Record name | Bivalirudin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bivalirudin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bivalirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



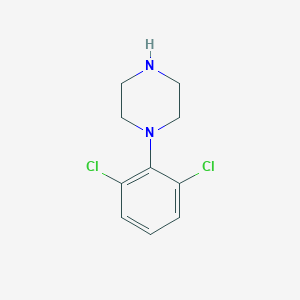
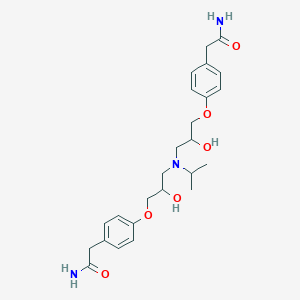

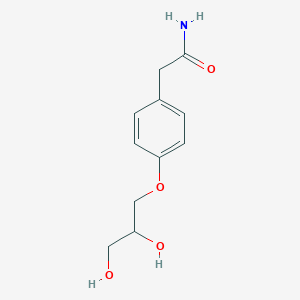
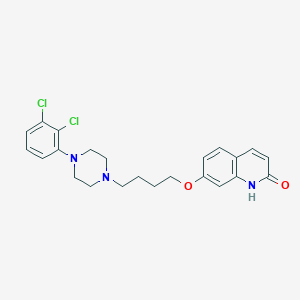
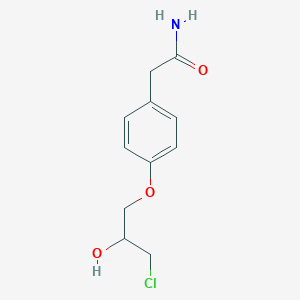
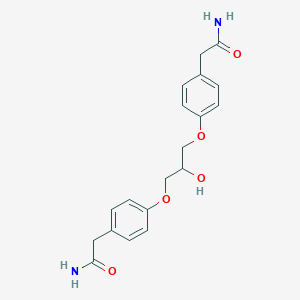


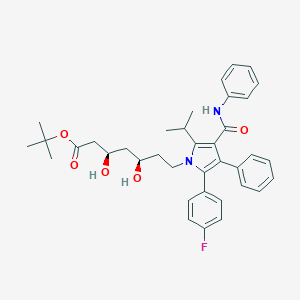
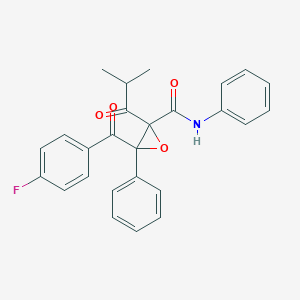
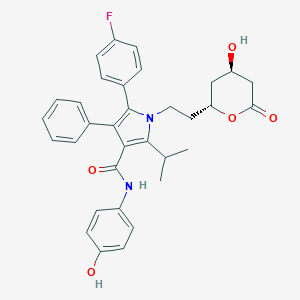
![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)
